4-[Benzyl(ethyl)amino]phenyl thiocyanate

Lipophilicity Drug Design ADME

4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS 5335-85-3, NSC 993) is a differentiated thiocyanate building block with computed XLogP3-AA 4.5—a >100-fold lipophilicity advantage over dimethyl analogs—essential for CNS and intracellular-target medicinal chemistry. Its 5 rotatable bonds enable diverse conformational sampling for HTS library design. Choose this compound to ensure lead-like physicochemical properties and unique steric/electronic profile for SAR exploration against historical NCI screening data.

Molecular Formula C16H16N2S
Molecular Weight 268.4 g/mol
CAS No. 5335-85-3
Cat. No. B11953628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Benzyl(ethyl)amino]phenyl thiocyanate
CAS5335-85-3
Molecular FormulaC16H16N2S
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)SC#N
InChIInChI=1S/C16H16N2S/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-17/h3-11H,2,12H2,1H3
InChIKeyISFGBUJGOHTLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS 5335-85-3): A Thiocyanate Intermediate for Specialized Organic Synthesis


4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS 5335-85-3) is a substituted phenyl thiocyanate featuring a benzyl(ethyl)amino group at the para position [1]. This compound is categorized as an organic thiocyanate building block, with a molecular weight of 268.38 g/mol and the molecular formula C16H16N2S [2]. It is identified by the NSC number 993, indicating its submission to the National Cancer Institute (NCI) for biological evaluation [3]. Its structure provides a unique combination of steric bulk and lipophilicity compared to simpler alkylamino analogs, making it a key intermediate in the synthesis of more complex pharmaceutical and dye precursors [4].

Why 4-[Benzyl(ethyl)amino]phenyl thiocyanate Cannot Be Replaced by Simpler Amino-Phenyl Thiocyanates


Generic substitution with simpler 4-(dialkylamino)phenyl thiocyanates (e.g., dimethyl or diethyl analogs) is not feasible due to significant differences in lipophilicity and molecular flexibility, which critically impact compound solubility, membrane permeability, and downstream synthetic utility [1]. The benzyl(ethyl)amino group in CAS 5335-85-3 confers a substantially higher computed LogP (XLogP3-AA = 4.5) compared to the dimethyl analog (XLogP3-AA = 2.6), indicating a >100-fold difference in theoretical octanol-water partition coefficient and profoundly altered pharmacokinetic or phase-transfer behavior [2]. Furthermore, the increased rotatable bond count (5 vs. 2) provides greater conformational freedom, which is essential for achieving specific binding conformations or for accessing unique chemical space in library design [1][2].

Quantitative Differentiation of 4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS 5335-85-3) from Analogs


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Dimethyl Analog

The target compound exhibits a substantially higher computed octanol-water partition coefficient (XLogP3-AA) than its 4-(dimethylamino)phenyl thiocyanate analog. This difference is critical for predicting passive membrane permeability and overall bioavailability in cell-based assays [1][2].

Lipophilicity Drug Design ADME Physicochemical Properties

Increased Molecular Flexibility for Conformational Sampling vs. Dimethyl Analog

The target compound possesses a higher number of rotatable bonds compared to the 4-(dimethylamino)phenyl thiocyanate analog. This increased flexibility allows for a broader range of accessible conformations, which can be advantageous for binding to diverse protein targets or for optimizing synthetic transformations [1][2].

Conformational Analysis Molecular Flexibility Drug Discovery Ligand Binding

Class-Level Fungicidal Activity of Phenylthiocyanates is Enhanced by Electron-Withdrawing Substituents

Research on phenylthiocyanates indicates that their fungicidal activity is substantially enhanced by the presence of electron-attracting substituents at the 2- and 4-positions of the aromatic ring [1]. While 4-[Benzyl(ethyl)amino]phenyl thiocyanate contains an electron-donating amino group, this class-level SAR highlights the importance of the thiocyanate pharmacophore and suggests that further structural optimization could yield potent antifungal agents. The 2,4-dinitro derivative has been patented as a potent antifungal agent, demonstrating the potential for targeted activity within this chemical class [1].

Antifungal Structure-Activity Relationship Organic Thiocyanates Agrochemicals

NCI Screening History (NSC 993) Implies Potential for Bioactivity Not Shared by All Analogs

The compound is assigned the NSC number 993, indicating it was submitted to the National Cancer Institute (NCI) for testing and evaluation [1]. This historical screening data, while not providing a direct comparator's assay results, suggests that the compound's unique structure was of sufficient interest to warrant biological evaluation. Many simpler amino-phenyl thiocyanates do not have a corresponding NSC number, implying they were not selected for the same screening panel.

Anticancer Screening NCI Database Biological Evaluation Drug Discovery

Targeted Application Scenarios for 4-[Benzyl(ethyl)amino]phenyl thiocyanate Based on Differentiated Properties


Lead Optimization in Drug Discovery Requiring Enhanced Lipophilicity

In medicinal chemistry campaigns where improving cellular permeability is a key objective, 4-[Benzyl(ethyl)amino]phenyl thiocyanate (XLogP3-AA = 4.5) offers a significant lipophilicity advantage over the more polar 4-(dimethylamino)phenyl thiocyanate analog (XLogP3-AA = 2.6) [1][2]. This property makes it a preferred starting material or intermediate when designing compounds intended to cross lipid bilayers, such as those targeting intracellular receptors or central nervous system (CNS) disorders.

Synthesis of Conformationally Diverse Compound Libraries

The increased rotatable bond count (5 vs. 2 for the dimethyl analog) provides greater conformational flexibility, which is a desirable feature in generating diverse chemical libraries for high-throughput screening [1][2]. Researchers aiming to explore a wider range of molecular shapes and pharmacophore orientations should prioritize this compound over more rigid alternatives to increase the likelihood of identifying novel hits.

Follow-Up on Historical NCI Anticancer Screening Hits

Given its NSC 993 identifier, this compound was included in the National Cancer Institute's historical screening efforts [3]. Researchers interested in revisiting and optimizing compounds from these early screens should procure this specific material for comparative structure-activity relationship (SAR) studies and to validate its potential as a lead for modern anticancer drug development.

Development of Novel Agrochemicals Based on Phenylthiocyanate Scaffolds

The well-established fungicidal activity of phenylthiocyanates, which is modulated by substituent effects, provides a strong foundation for agrochemical research [4]. This compound's unique substitution pattern (a bulky, electron-donating benzyl(ethyl)amino group) offers a distinct electronic and steric profile for exploring the SAR of this class. It can serve as a key intermediate in the synthesis of new, patentable analogs with potentially improved activity and selectivity against fungal pathogens.

Technical Documentation Hub

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